Neuromedin N (trifluoroacetate salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neuromedin N (trifluoroacetate salt) is a neurotensin-like hexapeptide synthesized from the same precursor as neurotensin. It is highly expressed in the brain, gastrointestinal system, and adrenal glands. Neuromedin N competitively inhibits neurotensin binding to rat brain synaptic membranes and has increased potency in the presence of the peptidase inhibitor bestatin .
Preparation Methods
Neuromedin N (trifluoroacetate salt) is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is achieved by treating the peptide with trifluoroacetic acid, which cleaves the peptide from the resin and removes protecting groups .
Industrial production methods for Neuromedin N (trifluoroacetate salt) typically involve large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Neuromedin N (trifluoroacetate salt) undergoes various chemical reactions, including:
Oxidation: Neuromedin N can be oxidized by reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized peptide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), which reduce disulfide bonds within the peptide.
Substitution: Neuromedin N can undergo substitution reactions where specific amino acid residues are replaced with other amino acids or chemical groups to study structure-activity relationships
Common reagents and conditions used in these reactions include aqueous or organic solvents, controlled temperatures, and specific pH ranges. Major products formed from these reactions include modified peptides with altered biological activities .
Scientific Research Applications
Neuromedin N (trifluoroacetate salt) has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in modulating neurotransmitter release, neuronal signaling, and gastrointestinal motility.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders, gastrointestinal diseases, and cardiovascular conditions.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Neuromedin N exerts its effects by binding to neurotensin receptors, which are G-protein-coupled receptors. This binding inhibits neurotensin binding and activates downstream signaling pathways, including the modulation of cyclic adenosine monophosphate (cAMP) levels, cytosolic calcium, and protein kinase C. These pathways lead to various physiological effects, such as increased phagocytic function, chemotaxis, hypotension, and hypothermia .
Comparison with Similar Compounds
Neuromedin N (trifluoroacetate salt) is similar to other neurotensin-like peptides, such as:
Neurotensin: A tridecapeptide with similar biological activities but different potency and receptor binding profiles.
Neuromedin U: Another neuropeptide with distinct physiological roles, including the regulation of smooth muscle contraction and blood pressure.
Neuromedin S: A peptide involved in the regulation of circadian rhythms and energy homeostasis
Neuromedin N is unique due to its specific receptor binding properties and increased potency in the presence of peptidase inhibitors, making it a valuable tool for studying neurotensin-related pathways and developing therapeutic agents .
Properties
Molecular Formula |
C40H64F3N7O10 |
---|---|
Molecular Weight |
860.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C38H63N7O8.C2HF3O2/c1-7-23(5)31(36(50)42-29(38(52)53)20-22(3)4)43-34(48)28(21-25-14-16-26(46)17-15-25)41-35(49)30-13-11-19-45(30)37(51)32(24(6)8-2)44-33(47)27(40)12-9-10-18-39;3-2(4,5)1(6)7/h14-17,22-24,27-32,46H,7-13,18-21,39-40H2,1-6H3,(H,41,49)(H,42,50)(H,43,48)(H,44,47)(H,52,53);(H,6,7)/t23-,24-,27-,28-,29-,30-,31-,32-;/m0./s1 |
InChI Key |
LBLMAXWHYUDNTA-VDQDBXMRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.